molecular formula C26H43N11O12 B14213769 Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid CAS No. 746620-01-9

Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid

Cat. No.: B14213769
CAS No.: 746620-01-9
M. Wt: 701.7 g/mol
InChI Key: VGHFTDBKDPZLIS-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential applications in various fields such as biochemistry, pharmacology, and materials science. This compound’s unique sequence and structure may offer specific properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur (e.g., cysteine).

    Reduction: Reductive conditions can break disulfide bonds, altering the peptide’s structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Carbodiimides for coupling reactions, protecting group reagents.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in free thiol groups.

Scientific Research Applications

Chemistry

Peptides like Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid are used as model compounds to study peptide synthesis, folding, and stability. They can also serve as building blocks for more complex molecules.

Biology

In biological research, synthetic peptides are used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can also be employed in the development of peptide-based drugs and diagnostic tools.

Medicine

Peptides have therapeutic potential in various medical fields, including oncology, immunology, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

In industrial applications, peptides are used in the development of biomaterials, such as hydrogels and nanomaterials, for drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycylglycyl-L-seryl-L-prolyl-L-ornithylglycyl-L-aspartic acid: A similar peptide lacking the diaminomethylidene group.

    Glycylglycylglycyl-L-seryl-L-prolyl-L-lysylglycyl-L-aspartic acid: A peptide with lysine instead of ornithine.

    Glycylglycylglycyl-L-seryl-L-prolyl-L-arginylglycyl-L-aspartic acid: A peptide with arginine instead of ornithine.

Uniqueness

The presence of the diaminomethylidene group in Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid may confer unique properties, such as enhanced binding affinity or stability, compared to similar peptides.

Properties

CAS No.

746620-01-9

Molecular Formula

C26H43N11O12

Molecular Weight

701.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C26H43N11O12/c27-8-17(39)31-9-18(40)32-10-19(41)35-15(12-38)24(47)37-6-2-4-16(37)23(46)36-13(3-1-5-30-26(28)29)22(45)33-11-20(42)34-14(25(48)49)7-21(43)44/h13-16,38H,1-12,27H2,(H,31,39)(H,32,40)(H,33,45)(H,34,42)(H,35,41)(H,36,46)(H,43,44)(H,48,49)(H4,28,29,30)/t13-,14-,15-,16-/m0/s1

InChI Key

VGHFTDBKDPZLIS-VGWMRTNUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.